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Technical Support Center: RMS5 Gene
Expression
Welcome to the technical support center for troubleshooting experiments involving the RMS5
gene. This resource provides answers to frequently asked questions and detailed guides to

help you overcome common challenges related to low RMS5 gene expression.

Frequently Asked Questions (FAQs)
Q1: What is the RMS5 gene and where is it typically expressed?

The RMS5 (ramosus 5) gene, primarily studied in pea (Pisum sativum), plays a crucial role in

the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching.[1]

[2] RMS5 and RMS1 act together to control a novel graft-transmissible signal that inhibits

branching.[2][3]

Expression of RMS5 is generally highest in the roots and the vascular tissue of the stem.[1] Its

expression is typically 3- to 6-fold lower in the epicotyl, internodes, and apex compared to the

roots. In many analyses, RMS5 has been observed to be a more highly abundant transcript

than RMS1.

Q2: I have high Ct values for RMS5 in my qPCR experiment. What does this mean and how

can I fix it?
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A high Ct value (typically >30) in qPCR suggests low expression of the target gene. This can

be due to experimental issues or naturally low abundance of the transcript. Here are some

common causes and solutions:

Poor RNA Quality or Low Input: Degraded or impure RNA can lead to inefficient reverse

transcription and high Ct values.

Solution: Assess RNA integrity using agarose gel electrophoresis and purity with a

spectrophotometer (e.g., NanoDrop). Ensure you are using an adequate amount of

starting RNA for cDNA synthesis.

Inefficient cDNA Synthesis: The reverse transcription step is critical for accurate gene

expression analysis.

Solution: Ensure your reverse transcriptase incubation time is sufficient, especially for long

transcripts. You can also try increasing the amount of cDNA template in your qPCR

reaction or using a lower dilution factor.

Suboptimal qPCR Conditions: The PCR program and reaction mix can significantly impact

amplification efficiency.

Solution: Switch from a two-step to a three-step PCR program or increase the extension

time to improve amplification efficiency. Also, ensure your primers are designed correctly

and have an efficiency between 90-110%.

Stochastic Effects of Low Expression: For very low-expression genes, there can be high

variability between technical replicates because the distribution of template molecules is not

uniform.

Solution: Increase the number of technical replicates to improve confidence in your results

and help identify outliers.

Q3: I cannot detect the RMS5 protein on my Western blot. What are the likely causes and how

can I improve my results?

Detecting low-abundance proteins like RMS5 can be challenging. Here are several strategies

to enhance your Western blot signal:
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Insufficient Protein Extraction: The protein may not be efficiently extracted from the tissue,

especially if it is localized to specific compartments.

Solution: Use a strong lysis buffer, such as RIPA buffer, which contains harsher detergents

to ensure complete cell lysis. You can also enrich your sample for the protein of interest,

for example, by performing cellular fractionation.

Low Protein Concentration in Lysate: The overall concentration of your protein of interest

may be too low in the loaded sample.

Solution: Increase the amount of protein loaded per lane to 50-100 µg. Concentrate your

sample by using a minimal amount of lysis buffer during extraction.

Inefficient Protein Transfer: The protein may not be transferring efficiently from the gel to the

membrane.

Solution: Use a PVDF membrane, which has a higher binding capacity than nitrocellulose.

Optimize transfer time and voltage, especially for proteins of different molecular weights.

You can stain the membrane with Ponceau S to verify transfer efficiency.

Suboptimal Antibody and Detection Conditions: The primary or secondary antibodies may

not be sensitive enough or used at the correct concentration.

Solution: Use a higher concentration of the primary antibody and incubate it overnight at

4°C. Use a highly sensitive chemiluminescent detection system (HRP-based) rather than a

fluorescent one.

Q4: How can I artificially increase the expression of RMS5 in my experimental system?

To study the function of a gene, it is often necessary to overexpress it. This can be achieved

through the following steps:

Obtain the Target Gene's Coding Sequence: This can be done by amplifying the gene from

cDNA using PCR, or by obtaining it from a gene library.

Construct an Expression Vector: The gene's coding sequence is cloned into an expression

vector under the control of a strong, constitutive promoter (e.g., pCAG). The vector should
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also contain other necessary elements like a terminator and a marker gene for selection.

Transfect a Suitable Host Cell Line: The expression vector is introduced into a host cell line.

The choice of cell line and transfection method (e.g., liposome-mediated, electroporation) is

crucial for high transfection efficiency.

Verify Overexpression: After 24-48 hours, collect the cells and verify the overexpression of

RMS5 at both the mRNA (via qPCR) and protein (via Western blot) levels.

Troubleshooting Guides
Guide 1: Optimizing qPCR for Low-Expression Genes
like RMS5
This guide provides a systematic approach to troubleshooting high Ct values in your qPCR

experiments.

Workflow for qPCR Troubleshooting
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Start: High Ct Value (>30) or No Amplification

Step 1: Check RNA Quality & Quantity

Step 2: Evaluate cDNA Synthesis

Step 3: Optimize qPCR Reaction

Conclusion

High Ct Value Detected

Assess RNA Integrity (Gel) &
Purity (A260/280)

RNA Quality OK?

Review RT Protocol:
- Increase RNA Input

- Check RT Enzyme Activity
- Test Different Priming Strategy

Yes

Re-extract RNA

No

cDNA Synthesis Optimized?

Review qPCR Protocol:
- Verify Primer Efficiency (90-110%)

- Increase cDNA Template
- Use 3-Step Protocol
- Increase Replicates

Yes

Re-do cDNA Synthesis

No

Amplification Improved?

Low Expression Confirmed

Yes

Re-design Primers

No

Click to download full resolution via product page

Caption: A flowchart for troubleshooting qPCR experiments with high Ct values.
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Quantitative Data Summary: qPCR Optimization

Parameter Standard Condition
Optimized for Low
Expression

Rationale

RNA Input for cDNA

Synthesis
1 µg 2-5 µg

Increases the starting

number of transcript

copies.

cDNA Template

Volume
1-2 µl (of 1:10 dilution)

2-5 µl (of stock or 1:5

dilution)

More template can

lower the Ct value.

PCR Protocol

2-Step

(Annealing/Extension

combined)

3-Step (Separate

Annealing &

Extension)

Can improve

amplification efficiency

for some primer sets.

Extension Time 30 seconds 60 seconds

Allows more time for

polymerase to

complete synthesis.

Technical Replicates 2-3 3-5

Increases statistical

power and helps

identify outliers when

expression is low.

Experimental Protocol: RNA Extraction and cDNA Synthesis

RNA Extraction:

Homogenize fresh tissue samples immediately in liquid nitrogen or use a preservation

solution like RNAlater to prevent degradation.

Extract total RNA using a TRIzol-based method or a column-based kit, following the

manufacturer's instructions.

To remove contaminating genomic DNA, perform an on-column DNase digestion or treat

the extracted RNA with DNase I. This is critical to avoid false-positive signals in qPCR.

RNA Quality Control:
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Run an aliquot of the RNA on a 1% agarose gel to check for intact 28S and 18S ribosomal

RNA bands. Smearing indicates degradation.

Measure the A260/280 and A260/230 ratios using a spectrophotometer to assess purity.

Ratios of ~2.0 are generally considered pure.

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

Choose a priming strategy based on your needs. Oligo(dT) primers are good for most

mRNAs, while random hexamers can be more effective for degraded RNA or transcripts

with significant secondary structure.

Follow the manufacturer's recommended incubation times and temperatures.

Guide 2: Enhancing Western Blot Detection of RMS5
This guide provides a workflow and protocol for optimizing the detection of low-abundance

proteins.

Workflow for Western Blot Optimization
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Start: No or Weak Signal on Western Blot

Step 1: Sample Preparation

Step 2: Electrophoresis & Transfer

Step 3: Antibody Incubation & Detection

Conclusion

No/Weak Protein Signal

Use Strong Lysis Buffer (e.g., RIPA)
Increase Protein Load (50-100µg)

Sample Prep Optimized?

Use PVDF Membrane
Optimize Transfer Conditions

Check Transfer with Ponceau S

Yes

Re-evaluate Lysis/Enrichment

No

Transfer Efficient?

Increase Primary Ab Concentration
Incubate Overnight at 4°C

Use Enhanced Chemiluminescence (ECL)

Yes

Re-optimize Transfer

No

Signal Improved?

Protein Detected

Yes

Try New Primary Antibody

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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